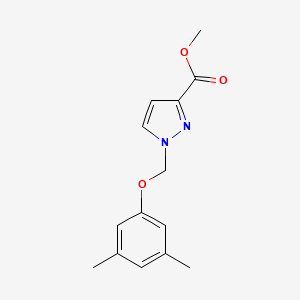![molecular formula C10H12N6 B2880953 2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415622-55-6](/img/structure/B2880953.png)
2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with a methyl group and an azetidine ring containing a 2H-1,2,3-triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of a pyrimidine derivative with an azetidine precursor under specific conditions, such as the presence of a strong base or a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and cycloaddition reactions .
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.
Cycloaddition: Performing azide-alkyne cycloaddition reactions using copper(I) catalysts.
Major Products Formed: The reactions can yield various derivatives and analogs of the original compound, which may have different biological or chemical properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it may serve as a probe or inhibitor in studying enzyme activities or signaling pathways.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting diseases that involve the modulation of specific biological targets.
Industry: In the industrial sector, it can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism by which 2-Methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine exerts its effects depends on its molecular targets and pathways involved. It may interact with enzymes or receptors, leading to the modulation of biological processes. The specific mechanism would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
2-Methyl-4-(2H-1,2,3-triazol-2-yl)pyrimidine
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
3-Methoxy-4-(2H-1,2,3-triazol-4-yl)pyridin-2-amine
Uniqueness: 2-Methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its azetidine ring and the position of the triazole group contribute to its uniqueness.
Propriétés
IUPAC Name |
2-methyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-8-11-3-2-10(14-8)15-6-9(7-15)16-12-4-5-13-16/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBDDYFKWRTZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880871.png)
![1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B2880872.png)

![Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2880875.png)


![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)
![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)

![6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2880886.png)
![3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2880887.png)
![4-((2,5-Dimethylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2880890.png)
![1-methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene](/img/structure/B2880892.png)
![5-(5-bromothiophen-2-yl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2880893.png)
